molecular formula C20H15NO2S B4998189 10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Cat. No. B4998189
M. Wt: 333.4 g/mol
InChI Key: VNQPVGLEMOTYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione, also known as THIQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer properties in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is its potent anti-cancer properties, which make it a promising candidate for the development of new anti-cancer drugs. However, this compound has also been shown to exhibit cytotoxic effects on normal cells, which limits its potential use as a therapeutic agent. Another limitation of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione. One direction is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop more potent and selective analogs of this compound that exhibit fewer cytotoxic effects on normal cells. Additionally, this compound could be further studied for its potential use as an anti-inflammatory and neuroprotective agent in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves a multi-step process that includes the condensation of 2-thienylamine with 2,3-dichloro-1,4-naphthoquinone, followed by reduction and cyclization reactions. The final product is obtained after purification through column chromatography.

Scientific Research Applications

10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its potential applications in various fields of scientific research, including drug discovery, neuropharmacology, and cancer research. It has been shown to exhibit potent anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory and neuroprotective agent.

properties

IUPAC Name

10-thiophen-2-yl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-14-8-3-7-13-16(14)17(15-9-4-10-24-15)18-19(21-13)11-5-1-2-6-12(11)20(18)23/h1-2,4-6,9-10,17-18H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQPVGLEMOTYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CS5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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